4,7-dibromo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2. It is characterized by a pyrrolo[2,3-c]pyridine core structure with bromine atoms substituted at the 4 and 7 positions.
Mechanism of Action
Target of Action
Similar compounds have been found to have efficacy in reducing blood glucose levels , suggesting potential targets within glucose metabolism pathways.
Mode of Action
It’s worth noting that similar compounds have shown to interact with targets that lead to a reduction in blood glucose levels .
Biochemical Pathways
, compounds with similar structures have been associated with the regulation of blood glucose levels. This suggests a potential impact on pathways related to glucose metabolism.
Result of Action
Similar compounds have demonstrated a reduction in blood glucose levels , indicating a potential therapeutic effect in conditions such as diabetes.
Preparation Methods
The synthesis of 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 1H-pyrrolo[2,3-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines, thiols, or alcohols, under suitable conditions.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminated pyrrolo[2,3-c]pyridine derivative.
Scientific Research Applications
4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Materials Science: This compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Chemical Biology: It is employed in the design of molecular probes and other tools for studying biological systems.
Comparison with Similar Compounds
4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine can be compared with other brominated pyrrolo[2,3-c]pyridine derivatives, such as:
- 4-Bromo-1H-pyrrolo[2,3-c]pyridine
- 7-Bromo-1H-pyrrolo[2,3-c]pyridine
- 4,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
The uniqueness of this compound lies in its dual bromine substitution, which provides distinct reactivity and electronic properties compared to its mono-brominated or chloro-substituted analogs .
Properties
IUPAC Name |
4,7-dibromo-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGJWPDZPZHYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696616 | |
Record name | 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619331-71-4 | |
Record name | 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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